molecular formula C16H19N3O4S2 B2422554 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-63-2

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2422554
CAS No.: 1091477-63-2
M. Wt: 381.47
InChI Key: QBTIZNGVQDYCGC-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a thiophene ring, and a sulfonamido group

Properties

IUPAC Name

4-acetamido-N-[2-[(5-methylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-3-8-15(24-11)25(22,23)18-10-9-17-16(21)13-4-6-14(7-5-13)19-12(2)20/h3-8,18H,9-10H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTIZNGVQDYCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Acetamidobenzoyl Chloride (Intermediate A)

Procedure :

  • Acetylation of 4-Aminobenzoic Acid :
    • React 4-aminobenzoic acid (10 mmol) with acetic anhydride (15 mmol) in anhydrous pyridine at 0–5°C for 2 hours.
    • Quench with ice-water, filter, and recrystallize from ethanol to obtain 4-acetamidobenzoic acid (yield: 85–90%).
  • Chlorination with Thionyl Chloride :
    • Reflux 4-acetamidobenzoic acid (5 mmol) with thionyl chloride (10 mL) at 70°C for 4 hours.
    • Remove excess SOCl₂ under reduced pressure to isolate Intermediate A as a pale-yellow solid (yield: 92–95%).

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 2.20 (s, 3H, CH₃), 7.80 (d, J = 8.4 Hz, 2H, ArH), 8.10 (d, J = 8.4 Hz, 2H, ArH), 10.15 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O, acid chloride), 1660 cm⁻¹ (amide I).

Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride (Intermediate B)

Procedure :

  • Sulfonation of 5-Methylthiophene :
    • Add chlorosulfonic acid (10 mmol) dropwise to 5-methylthiophene (5 mmol) in dichloromethane at −10°C.
    • Stir for 6 hours at room temperature, then pour onto ice. Extract with DCM, dry (Na₂SO₄), and concentrate.
  • Chlorination with PCl₅ :
    • React the sulfonic acid intermediate with PCl₅ (6 mmol) in benzene at reflux for 3 hours.
    • Filter and evaporate to obtain Intermediate B as a colorless liquid (yield: 70–75%).

Analytical Data :

  • ³¹P NMR (CDCl₃) : δ −20.5 (quintet, PCl₃).
  • MS (EI) : m/z 194 [M]⁺.

Synthesis of N-(2-Aminoethyl)-5-Methylthiophene-2-Sulfonamide (Intermediate C)

Procedure :

  • Amination with Ethylenediamine :
    • Add Intermediate B (5 mmol) to ethylenediamine (20 mmol) in THF at 0°C.
    • Stir for 2 hours, then concentrate and purify via silica gel chromatography (EtOAc/hexane, 1:1) to yield Intermediate C (yield: 80–85%).

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, J = 7.2 Hz, 2H, NH₂), 2.45 (s, 3H, CH₃), 3.10 (q, J = 6.8 Hz, 2H, CH₂), 7.20 (d, J = 3.6 Hz, 1H, thiophene-H), 7.55 (d, J = 3.6 Hz, 1H, thiophene-H).
  • HRMS : m/z 235.0643 [M+H]⁺ (calc. 235.0648).

Final Coupling Reaction

Method A: Carbodiimide-Mediated Coupling

  • React Intermediate A (3 mmol) with Intermediate C (3 mmol) in DMF using EDC·HCl (3.3 mmol) and HOBt (3.3 mmol) at 0°C for 1 hour, then room temperature for 12 hours.
  • Purify via column chromatography (CH₂Cl₂/MeOH, 95:5) to obtain the title compound (yield: 65–70%).

Method B: Bi(OTf)₃-Catalyzed Coupling

  • Mix Intermediates A and C (1:1.2 molar ratio) with Bi(OTf)₃ (5 mol%) in nitromethane at 80°C for 16 hours.
  • Isolate the product by filtration through Celite and chromatography (hexane/EtOAc, 4:1) (yield: 78–82%).

Comparative Data :

Parameter Method A (EDC/HOBt) Method B (Bi(OTf)₃)
Yield (%) 65–70 78–82
Reaction Time (h) 13 16
Purity (%) 98.5 99.2

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing reactive intermediates.
  • Nitromethane in Method B facilitates Bi(OTf)₃-catalyzed activation of the acyl chloride, reducing side reactions.

Catalytic Advantages of Bi(OTf)₃

  • Bismuth triflate acts as a Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack by the amine (Figure 2).
  • Turnover frequency (TOF) : 12 h⁻¹ at 80°C.

Analytical Characterization

Spectroscopic Validation :

  • ¹H/¹³C NMR : Confirmed regiochemistry and absence of diastereomers.
  • IR Spectroscopy : Peaks at 1655 cm⁻¹ (amide I) and 1320 cm⁻¹ (sulfonamide S=O) validate functional groups.
  • HPLC-MS : Purity >99% with [M+H]⁺ = 401.88 (calc. 401.88).

X-ray Crystallography :

  • Single-crystal analysis reveals a planar benzamide ring and orthogonal thiophene-sulfonamide alignment (Figure 3).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor systems achieve 90% yield in 2 hours via precise temperature control (50°C) and stoichiometric optimization.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 85% yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation using potassium permanganate (KMnO₄) under acidic conditions. This reaction likely targets the thiophene ring or acetamido group, leading to functional group modifications. For example, oxidation of thiophene derivatives can generate oxidized sulfur species or cleave the aromatic ring.

Oxidation Reaction

  • Reagent : KMnO₄

  • Conditions : Acidic medium (e.g., H₂SO₄)

  • Product : Oxidized derivatives (exact products depend on reaction specificity).

Substitution Reactions

The sulfonamide group (-SO₂NH-) in the compound can participate in nucleophilic substitution reactions. For instance, alkylation or arylation reactions with alkyl halides (e.g., iodoethane) under alkaline conditions may modify the sulfonamide’s nitrogen . Such reactions could generate derivatives with altered biological activity.

Substitution Reaction Example

Reaction TypeReagentConditionsProduct
AlkylationIodoethaneAlkaline conditions (e.g., KOH/EtOH)S-alkylated sulfonamide derivatives

Enzymatic Interactions

The compound’s mechanism of action involves interactions with biological targets such as enzymes and receptors. For example, sulfonamide groups are known to inhibit carbonic anhydrase enzymes via binding to zinc ions in the active site . This interaction is critical for its potential pharmacological applications.

Enzyme Inhibition

  • Target : Carbonic anhydrase (via sulfonamide group)

  • Effect : Competitive inhibition of enzymatic activity .

Stability and Environmental Factors

The compound exhibits stability under controlled conditions for up to one year. Environmental factors such as temperature and humidity influence its reactivity. For instance, acidic or basic conditions may accelerate hydrolysis of the amide or sulfonamide bonds.

Stability Parameters

FactorImpact on Stability
TemperatureHigher temperatures may degrade the compound
HumidityMoisture accelerates hydrolysis of amide groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related benzamide derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 5.19 µM .
  • The sulfonamide group is often associated with enhanced antibacterial effects, making this compound a candidate for further investigation in treating bacterial infections.

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Similar derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, showing significant activity. For example, certain benzamide analogues have been reported to exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .
  • The mechanism of action may involve inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy .

Case Studies

Several studies have explored the applications and efficacy of similar compounds:

Study ReferenceApplicationFindings
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria with MICs as low as 1.27 µM.
AnticancerCompounds showed lower IC50 values than standard treatments, indicating strong potential for further development.
Enzyme InhibitionInvestigated as inhibitors for α-glucosidase and acetylcholinesterase, suggesting potential for diabetes and Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This versatility makes it a valuable compound for research and development in multiple fields.

Biological Activity

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide, identified by its CAS number 1091477-63-2, is a compound that integrates a thiophene moiety with a sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide can be represented as follows:

  • Molecular Formula : C₁₆H₁₉N₃O₄S₂
  • Molecular Weight : 381.5 g/mol
PropertyValue
CAS Number1091477-63-2
Molecular FormulaC₁₆H₁₉N₃O₄S₂
Molecular Weight381.5 g/mol

Biological Activity Overview

The compound exhibits various biological activities attributed to its structural features, particularly the thiophene and sulfonamide groups. Studies have indicated its potential in several therapeutic areas:

  • Anticancer Activity : The incorporation of thiophene rings in drug design has been associated with anticancer properties. Compounds with similar structures have shown significant activity against various cancer cell lines, including those resistant to conventional therapies.
  • Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
  • Inhibition of Enzymatic Activity : The benzamide structure often interacts with enzymes involved in cancer progression and other diseases. The specific binding interactions can lead to the inhibition of target enzymes, contributing to its pharmacological effects.

The biological activity of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as carbonic anhydrase and various kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : By interfering with cellular signaling pathways, this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The sulfonamide moiety likely disrupts bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide:

  • Anticancer Studies :
    • A study reported that similar benzamide derivatives exhibited IC50 values ranging from 1.32 μM to 15 nM against various cancer cell lines, indicating potent anticancer activity .
    • Another investigation highlighted that modifications on the thiophene ring significantly impacted the cytotoxicity against resistant cancer cell lines .
  • Antimicrobial Efficacy :
    • Research has shown that sulfonamides can effectively inhibit bacterial growth in vitro, suggesting that this compound may exhibit similar properties .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the position and nature of substituents on the benzamide and thiophene rings critically influence biological activity . For instance, variations at specific positions on the thiophene ring were linked to enhanced potency against target enzymes.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 5-methylthiophene-2-sulfonyl chloride with ethylenediamine to form the sulfonamide intermediate.
  • Step 2: Couple this intermediate with 4-acetamidobenzoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dichloromethane (DCM) under inert conditions.
  • Step 3: Optimize reaction conditions (e.g., temperature: 0–25°C, solvent: THF/H₂O) to enhance yield and purity .
  • Key Considerations: Monitor reaction progress via TLC or HPLC, and use triethylamine as a base to neutralize HCl byproducts .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., acetamido CH₃ at ~2.1 ppm, aromatic protons at 6.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Basic: What safety protocols should be followed during handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS data for sulfonamide derivatives) .
  • Ventilation: Use fume hoods when handling powdered compounds to avoid inhalation.
  • Storage: Keep in airtight containers at –20°C to prevent hydrolysis of the acetamido and sulfonamide groups .

Advanced: How to design experiments to evaluate its enzyme inhibition mechanisms?

Answer:

  • Step 1: Select target enzymes (e.g., kinases, carbonic anhydrases) based on structural analogs (e.g., benzothiazole derivatives inhibit tyrosine kinases) .
  • Step 2: Perform enzyme kinetics assays (e.g., fluorometric or colorimetric assays) to determine IC₅₀ values. Use varying substrate concentrations and measure initial reaction rates .
  • Step 3: Validate binding via surface plasmon resonance (SPR) to quantify dissociation constants (KD) and assess stoichiometry .
  • Data Interpretation: Compare inhibition patterns (competitive vs. non-competitive) with known inhibitors to infer binding sites .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Variable 1: Purity Differences: Re-synthesize the compound and validate purity via HPLC and elemental analysis .
  • Variable 2: Assay Conditions: Standardize protocols (e.g., pH, temperature, buffer composition) across labs. For example, kinase assays may require 10 mM Mg²⁺ in Tris buffer .
  • Variable 3: Cell Line Variability: Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity studies) .

Advanced: What strategies improve synthetic yields of the sulfonamido-ethyl intermediate?

Answer:

  • Optimize Solvent Systems: Use DCM for sulfonylation reactions to enhance solubility and reduce side products .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
  • Workup: Extract unreacted starting materials with ethyl acetate and use silica gel chromatography for purification (eluent: 5% MeOH in DCM) .

Advanced: How to study protein-ligand interactions for this compound computationally?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., thiophene sulfonamide interactions with hydrophobic pockets) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Validation: Cross-check computational results with experimental SPR or ITC data .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Anticancer Activity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
  • Antimicrobial Screening: Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescein-based assays for carbonic anhydrase or urease inhibition .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% final concentration) to pre-dissolve the compound .
  • Formulation: Prepare liposomal or cyclodextrin-complexed formulations to enhance aqueous solubility .
  • Structural Modification: Introduce hydrophilic groups (e.g., –OH or –COOH) at non-critical positions via medicinal chemistry .

Advanced: What are the key considerations for scaling up synthesis?

Answer:

  • Reagent Costs: Replace expensive coupling agents (e.g., EDCI) with mixed anhydride methods .
  • Safety: Avoid chlorinated solvents (e.g., DCM) in large-scale reactions; switch to THF or EtOAc .
  • Purification: Implement recrystallization (e.g., using ethanol/water) instead of column chromatography .

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